
Hept-2-en-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-2-en-4-ynal is an organic compound with the molecular formula C7H8O. It is a member of the aldehyde family and features both an alkene and an alkyne functional group. This compound is known for its unique structure, which allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-2-en-4-ynal can be synthesized through several methods. One common approach involves the oxidation of hept-2-en-4-yn-1-ol using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) under nitrogen atmosphere at room temperature . The reaction typically yields a high purity product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Hept-2-en-4-ynal undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used to introduce new functional groups.
Major Products Formed
Oxidation: Hept-2-enoic acid.
Reduction: Hept-2-en-4-yn-1-ol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Hept-2-en-4-ynal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hept-2-en-4-ynal involves its ability to participate in various chemical reactions due to its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the alkene and alkyne groups can undergo addition reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Hept-2-en-4-ynal can be compared with other similar compounds such as:
Hept-2-enal: Lacks the alkyne group, making it less reactive in certain types of reactions.
Hept-2-ynal: Lacks the alkene group, limiting its participation in addition reactions.
Hept-2-en-4-yn-1-ol: Contains an alcohol group instead of an aldehyde, altering its reactivity and applications.
This compound’s unique combination of functional groups makes it particularly valuable in synthetic chemistry, offering a broader range of reactivity compared to its analogs.
Properties
CAS No. |
34501-81-0 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
hept-2-en-4-ynal |
InChI |
InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h5-7H,2H2,1H3 |
InChI Key |
PQEGCSHZLIDVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
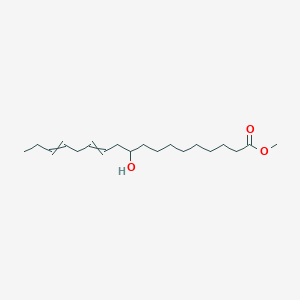
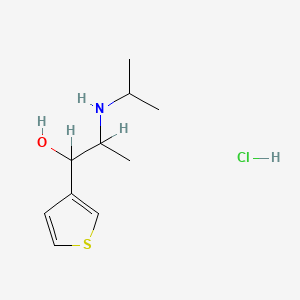
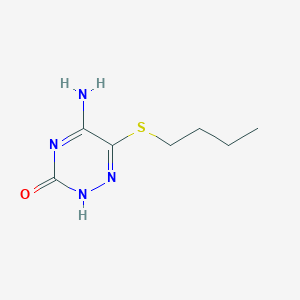
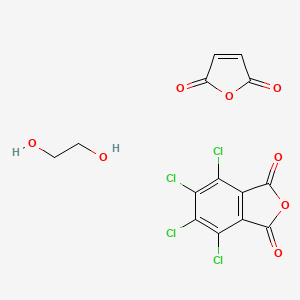

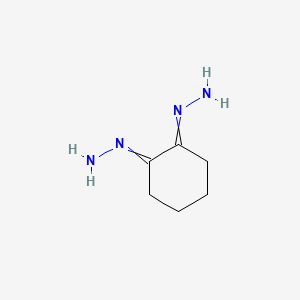

![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
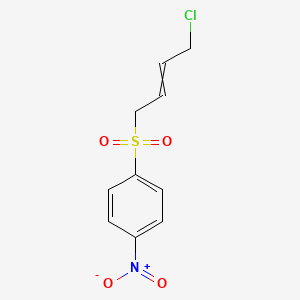
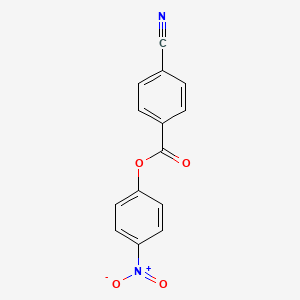
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
